The synthesis of Lurasidone Piperazine N-Oxide involves several key steps that typically include the formation of intermediates through specific chemical reactions. A notable industrial synthesis method begins with (1R,2R)-cyclohexane-1,2-diyldimethanol and 3-(piperazin-1-yl)benzo[d]isothiazole as starting materials. The process can be summarized as follows:
This synthesis pathway emphasizes the importance of controlling reaction conditions such as temperature, solvent choice, and reagent concentrations to optimize yield and purity.
Lurasidone Piperazine N-Oxide has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is C_24H_27N_3O_2S, with a molecular weight of approximately 425.55 g/mol.
The structure includes:
The stereochemistry of the compound is crucial for its biological activity, as different stereoisomers can exhibit significantly different effects .
Lurasidone Piperazine N-Oxide participates in various chemical reactions that are essential for its synthesis and potential modification. Key reactions include:
These reactions are critical for understanding both the chemical behavior of Lurasidone Piperazine N-Oxide and its metabolic pathways.
Lurasidone Piperazine N-Oxide exerts its therapeutic effects primarily through antagonism at dopamine D2 receptors and serotonin receptors (5-HT2A). This dual action is believed to contribute to its efficacy in treating symptoms of schizophrenia and bipolar disorder.
The mechanism involves:
Pharmacokinetic studies indicate that Lurasidone has a rapid absorption rate with peak plasma concentrations achieved within approximately 0.7 hours post-administration. Its bioavailability is relatively low (<12%), but food intake can significantly enhance absorption .
Lurasidone Piperazine N-Oxide exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical products and influence its therapeutic effectiveness.
Lurasidone Piperazine N-Oxide is primarily utilized in clinical settings for:
Additionally, research continues into enhancing the solubility and stability of Lurasidone formulations through various chemical modifications .
Lurasidone Piperazine N-Oxide is formally identified by its International Union of Pure and Applied Chemistry (IUPAC) name: (3aR,4S,7R,7aS)-2-{(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-piperazin-1-yl]methyl]cyclohexyl}methyl}hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione [2] [7]. This name reflects its core structural components:
Common synonyms include Lurasidone N-Oxide and 4-(Benzo[d]isothiazol-3-yl)-1-(((1R,2R)-2-(((3aR,4S,7R,7aS)-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)methyl)cyclohexyl)methyl)piperazine 1-oxide [4] [8]. Its CAS Registry Number (1574569-32-6) is universally recognized for unambiguous identification in chemical databases and regulatory contexts [3] [5] [8].
Lurasidone Piperazine N-Oxide shares the same carbon skeleton as its parent antipsychotic drug, lurasidone, but differs in the oxidation state of the piperazine nitrogen:
Table 1: Comparative Molecular Properties
Property | Lurasidone Piperazine N-Oxide | Lurasidone (Parent) |
---|---|---|
Molecular Formula | C₂₈H₃₆N₄O₃S | C₂₈H₃₆N₄O₂S |
Molecular Weight (g/mol) | 508.68 | 492.68 |
Mass Change | +16 Da (+O atom) | — |
The molecular formula C₂₈H₃₆N₄O₃S [2] [3] [5] confirms the addition of one oxygen atom compared to lurasidone (C₂₈H₃₆N₄O₂S). This oxidation increases the molecular weight by 16 Da, resulting in a precise mass of 508.675 g/mol [2]. The +16 Da mass shift is a key diagnostic marker in mass spectrometry (MS) to distinguish the N-oxide from other metabolites or impurities [7] [9].
The molecule exhibits complex stereochemistry with six defined stereocenters out of seven potential chiral sites [2]. Absolute configurations are rigorously specified:
Table 2: Stereochemical Centers
Structural Region | Stereocenters | Configuration |
---|---|---|
Cyclohexyl Group | C1, C2 | (1R, 2R) |
Isoindoledione Core | C3a, C4, C7, C7a | (3aR, 4S, 7R, 7aS) |
Piperazine N-Oxide | N/A | Planar (N-oxide) |
The piperazine N-oxide group itself is not chiral but adopts a chair conformation. The (1R,2R) cyclohexyl linker and the rigid, fused isoindoledione system constrain molecular flexibility, potentially influencing receptor binding kinetics compared to the parent drug [6] [10]. The defined stereochemistry is critical for pharmacological activity, as epimerization at any center could alter bioactivity [4].
Spectroscopic Profiles
Crystallography and State Analysis
While crystallographic data for the N-oxide is limited in public databases, powder X-ray diffraction (PXRD) studies indicate it crystallizes in a monoclinic system with distinct lattice parameters [9]. Its solid-state stability is lower than lurasidone hydrochloride due to the polar N-oxide group, which enhances hygroscopicity. Fourier-transform infrared (FTIR) spectra further confirm the amorphous character of bulk synthetic samples, evidenced by broadened absorption bands [3] [9].
Table 3: Key Spectroscopic and Crystallographic Signatures
Technique | Key Features | Diagnostic Utility |
---|---|---|
¹H-NMR | δ 3.5–4.0 ppm (piperazine-CH₂); δ 7.4–8.1 ppm (Ar-H) | Confirms N-oxide formation and aromatic integrity |
FTIR | 960 cm⁻¹ (N⁺–O⁻); 1700–1750 cm⁻¹ (C=O) | Identifies functional groups |
ESI-MS/MS | [M+H]⁺ 509.25; Fragments at m/z 306, 493 | Verifies molecular weight and fragmentation |
PXRD | Monoclinic crystal system | Reveals solid-state packing |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1